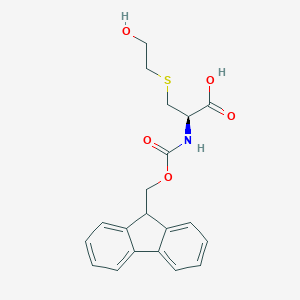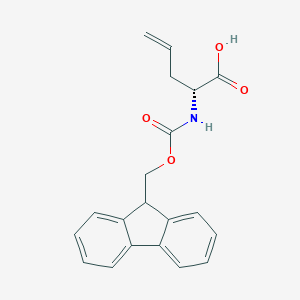
Fmoc-S-2-hydroxyethyl-L-cysteine
Vue d'ensemble
Description
Fmoc-S-2-hydroxyethyl-L-cysteine is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The IUPAC name of this compound is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(2-hydroxyethyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C20H21NO5S, and its molecular weight is 387.45 . The InChI code for this compound is 1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 . The molecule contains a total of 50 bonds, including 29 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 2 hydroxyl groups, and 1 primary alcohol .Applications De Recherche Scientifique
Role in Biochemical Pathways
- Flavin-Containing Monooxygenases (FMOs) in Metabolism : Fmoc-S-2-hydroxyethyl-L-cysteine may be involved in pathways related to flavin-containing monooxygenases, which are crucial for the metabolism of xenobiotics. These enzymes help in detoxifying or activating drugs and chemicals via oxidation, making them more water-soluble for excretion or further metabolic processing. The specificity and efficiency of FMOs can influence the design of therapeutic agents, with implications for drug discovery and safety profiles due to their genetic variability and potential in reducing adverse drug interactions (Cashman & Zhang, 2006).
Antioxidant and Anti-inflammatory Applications
- N-Acetylcysteine (NAC) and Its Clinical Applications : Research into compounds like N-acetylcysteine, which shares a functional group with this compound, highlights the therapeutic potential of cysteine derivatives in managing conditions like cystic fibrosis by modulating inflammation and oxidative stress. These insights could suggest similar applications for this compound in enhancing antioxidant defenses and treating inflammatory diseases (Guerini et al., 2022).
Therapeutic and Nutritional Benefits
- Cysteine-enriched Supplements : The potential of cysteine-enriched dietary supplements in improving antioxidant status and managing diseases underscores the importance of cysteine and its derivatives in nutrition and therapy. This research avenue may extend to this compound, considering its role as a cysteine analog with possible benefits in enhancing glutathione synthesis and combating oxidative stress in various health conditions (McPherson & Hardy, 2011).
Application in Organic Synthesis
- Chemical Behavior in Organic Synthesis : The versatility of cysteine in organic synthesis, including its role in selective chemical modifications and reactions, provides a foundation for exploring this compound in similar contexts. Its potential in facilitating novel synthetic pathways or as a building block in peptide synthesis may offer new strategies in drug design and development (Darroudi & Mohammadi Ziarani, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Fmoc-S-2-hydroxyethyl-L-cysteine is an Fmoc protected cysteine derivative . The primary targets of this compound are proteins that contain cysteine residues . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .
Mode of Action
The compound interacts with its targets by being incorporated into proteins during the process of solid-phase peptide synthesis . It acts as an unusual amino acid analog, potentially aiding in the deconvolution of protein structure and function .
Biochemical Pathways
Given its role in protein synthesis, it can be inferred that it may influence pathways involving proteins that contain cysteine residues .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use, such as the characteristics of the target protein and the conditions of the synthesis process .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins it is incorporated into. As a cysteine derivative, it could potentially influence the formation of disulfide bonds and thereby affect protein structure .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the conditions of the peptide synthesis process, such as temperature and pH, as well as the presence of other compounds in the reaction mixture .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVFUTVJUGBOW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427285 | |
| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200354-35-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(2-hydroxyethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)





